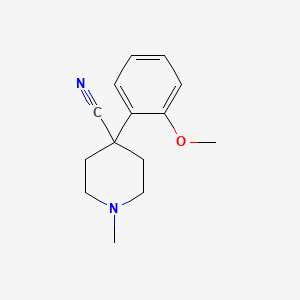
4-(2-Methoxyphenyl)-1-methylpiperidine-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Methoxyphenyl)-1-methylpiperidine-4-carbonitrile is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a methoxyphenyl group attached to the piperidine ring, along with a nitrile group at the fourth position. Piperidine derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry.
Preparation Methods
The synthesis of 4-(2-Methoxyphenyl)-1-methylpiperidine-4-carbonitrile can be achieved through various synthetic routes. One common method involves the reaction of 2-methoxybenzyl chloride with 1-methylpiperidine in the presence of a base such as sodium hydride. The resulting intermediate is then subjected to a cyanation reaction using a cyanating agent like sodium cyanide to introduce the nitrile group . Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity, including the use of catalysts and controlled reaction environments.
Chemical Reactions Analysis
4-(2-Methoxyphenyl)-1-methylpiperidine-4-carbonitrile undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the nitrile group to an amine group.
Substitution: The methoxy group can undergo nucleophilic substitution reactions with various nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, temperature control, and the use of catalysts to enhance reaction rates. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(2-Methoxyphenyl)-1-methylpiperidine-4-carbonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including its interaction with various biological targets.
Mechanism of Action
The mechanism of action of 4-(2-Methoxyphenyl)-1-methylpiperidine-4-carbonitrile involves its interaction with specific molecular targets. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific biological context and the structure-activity relationship of the compound .
Comparison with Similar Compounds
4-(2-Methoxyphenyl)-1-methylpiperidine-4-carbonitrile can be compared with other similar compounds, such as:
2-{[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: These compounds also contain a methoxyphenyl group and exhibit similar pharmacological activities.
Trazodone: A well-known piperazine derivative used as an antidepressant, which shares structural similarities with the compound .
Naftopidil and Urapidil: These are alpha1-adrenergic receptor antagonists with structural similarities to this compound.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the nitrile group, which may confer distinct biological and chemical properties.
Properties
Molecular Formula |
C14H18N2O |
|---|---|
Molecular Weight |
230.31 g/mol |
IUPAC Name |
4-(2-methoxyphenyl)-1-methylpiperidine-4-carbonitrile |
InChI |
InChI=1S/C14H18N2O/c1-16-9-7-14(11-15,8-10-16)12-5-3-4-6-13(12)17-2/h3-6H,7-10H2,1-2H3 |
InChI Key |
YNDKJIJDXPEOPM-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)(C#N)C2=CC=CC=C2OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















